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molecular formula C30H36N4O3 B1530476 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid CAS No. 1256584-78-7

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Cat. No. B1530476
M. Wt: 500.6 g/mol
InChI Key: FNWCKBDSBRNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440922B2

Procedure details

Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt (1400 g) was suspended in TFE (7 L) under nitrogen stream, and added dropwise with TMSCl (554 ml) at 8° C. After stirring for 3 hrs, the reaction solution was added with acetone (5.6 L) and aqueous solution of NaOH (1 N, 4.39 L), and 10% aqueous solution of K2HPO4 (1.4 L) was added thereto for neutralization. The precipitated solid was filtered and collected, washed twice with a mixture solution of water:acetone (=1:1, 2.8 L), and dried to obtain the title compound (1061 g, 96.6%).
Name
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt
Quantity
1400 g
Type
reactant
Reaction Step One
Name
Quantity
554 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.39 L
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K2HPO4
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
5.6 L
Type
solvent
Reaction Step Three
Yield
96.6%

Identifiers

REACTION_CXSMILES
Cl.C([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[C:8]([C:17]([OH:19])=[O:18])=[C:7]1[C:20]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[C:25]([N:31]2[CH2:36][CH2:35][CH:34]([N:37]3[CH2:42][CH2:41][O:40][CH2:39][CH2:38]3)[CH2:33][CH2:32]2)[CH:24]=1)([CH3:22])[CH3:21])(C)(C)C.C[Si](Cl)(C)C.[OH-].[Na+].OP([O-])([O-])=O.[K+].[K+]>CC(C)=O>[C:15]([C:12]1[CH:13]=[C:14]2[C:9]([C:8]([C:17]([OH:19])=[O:18])=[C:7]([C:20]([C:23]3[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[C:25]([N:31]4[CH2:32][CH2:33][CH:34]([N:37]5[CH2:38][CH2:39][O:40][CH2:41][CH2:42]5)[CH2:35][CH2:36]4)[CH:24]=3)([CH3:22])[CH3:21])[NH:6]2)=[CH:10][CH:11]=1)#[N:16] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt
Quantity
1400 g
Type
reactant
Smiles
Cl.C(C)(C)(C)N1C(=C(C2=CC=C(C=C12)C#N)C(=O)O)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1
Step Two
Name
Quantity
554 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
4.39 L
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
K2HPO4
Quantity
1.4 L
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.6 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed twice with a mixture solution of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetone (=1:1, 2.8 L), and dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C2C(=C(NC2=C1)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1061 g
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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